molecular formula C10H15NO2S B4642204 N-ethyl-1-(2-methylphenyl)methanesulfonamide

N-ethyl-1-(2-methylphenyl)methanesulfonamide

Cat. No.: B4642204
M. Wt: 213.30 g/mol
InChI Key: AYXVSSSRYRPCJX-UHFFFAOYSA-N
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Description

N-Ethyl-1-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with an ethyl group and a 2-methylphenyl moiety. Sulfonamides are widely recognized for their biological activity, including antimicrobial, anticancer, and neurological applications .

Structural studies of related compounds (e.g., N-(2-methylphenyl)methanesulfonamide) have employed density functional theory (DFT) calculations to analyze vibrational modes, NMR chemical shifts, and molecular conformations . Synthetic routes for analogous sulfonamides often involve palladium-catalyzed cross-coupling or parallel chemistry formats, as seen in and .

Properties

IUPAC Name

N-ethyl-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-11-14(12,13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXVSSSRYRPCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methylphenylmethanesulfonyl chloride+ethylamineThis compound+HCl\text{2-methylphenylmethanesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 2-methylphenylmethanesulfonyl chloride+ethylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-ethyl-1-(2-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Structural Features
N-Ethyl-1-(2-methylphenyl)methanesulfonamide Ethyl, 2-methylphenyl ~213.3 (calculated) Ethyl enhances lipophilicity; ortho-methylphenyl may sterically hinder interactions
N-(2-Methylphenyl)methanesulfonamide Hydrogen (no ethyl), 2-methylphenyl ~185.2 Simpler structure; lower lipophilicity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl, benzenesulfonamide ~275.3 Methoxy group introduces electron-donating effects; benzenesulfonamide core
Methanesulfonamide,N-[2-[[1,5-dihydro-1-(2-methylphenyl)-5-oxo-4H-1,2,4-triazol-4-yl]methyl]phenyl]-1,1,1-trifluoro- Trifluoromethyl, triazole, 2-methylphenyl ~457.4 (CAS 653594-68-4) Fluorine atoms increase metabolic stability; triazole ring enables hydrogen bonding

Physicochemical Properties

Compound pKa (Predicted) Density (g/cm³) Boiling Point (°C) PSA (Ų)
This compound ~4.2–4.5* ~1.38* ~420* ~46.2*
N-(2-Methylphenyl)methanesulfonamide 4.24 ± 0.10 1.38 ± 0.1 420.4 ± 55.0 46.17
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide N/A N/A N/A ~56.9

*Predicted based on analogs in .

Computational and Experimental Data

  • DFT Studies : N-(2-methylphenyl)methanesulfonamide was analyzed using B3LYP/6-31G(d), revealing vibrational wavenumbers and NMR shifts consistent with experimental data .
  • Crystallography: SHELX software () has been pivotal in resolving sulfonamide structures, including N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which crystallizes in a monoclinic system .

Key Differentiators

  • Lipophilicity: The ethyl group in this compound likely improves bioavailability compared to non-ethylated analogs .
  • Steric Effects : The 2-methylphenyl group may reduce binding affinity in certain targets but enhance selectivity .
  • Synthetic Flexibility : Palladium-catalyzed methods () enable modular synthesis of derivatives, contrasting with simpler sulfonamides synthesized via direct sulfonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1-(2-methylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1-(2-methylphenyl)methanesulfonamide

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